molecular formula C15H33BO3Si B8263550 tert-Butyldimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propoxy)silane

tert-Butyldimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propoxy)silane

Cat. No.: B8263550
M. Wt: 300.3 g/mol
InChI Key: CAYIXFKUZPQYIJ-UHFFFAOYSA-N
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Description

tert-Butyldimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propoxy)silane is a chemical compound that features a silicon atom bonded to a tert-butyl group, two methyl groups, and a propoxy group that is further substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyldimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propoxy)silane typically involves the reaction of tert-butyldimethylchlorosilane with 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propoxy lithium or a similar organometallic reagent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. Solvents like tetrahydrofuran or diethyl ether are commonly used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyldimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propoxy)silane can undergo various chemical reactions, including:

    Substitution Reactions: The silicon atom can participate in nucleophilic substitution reactions, where the tert-butyl or methyl groups are replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed to form silanols and boronic acids.

    Cross-Coupling Reactions: The boron moiety can engage in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Organolithium or Grignard reagents are commonly used for substitution reactions.

    Hydrolysis Agents: Water or aqueous acids/bases can be used for hydrolysis.

    Catalysts: Palladium catalysts are typically employed in cross-coupling reactions.

Major Products

    Silanols: Formed from hydrolysis.

    Boronic Acids: Also formed from hydrolysis.

    Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.

Scientific Research Applications

tert-Butyldimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propoxy)silane has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Materials Science: Employed in the development of novel materials with unique properties.

    Medicinal Chemistry: Investigated for its potential use in drug discovery and development.

    Catalysis: Utilized as a ligand or catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of tert-Butyldimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propoxy)silane involves its ability to participate in various chemical reactions due to the presence of reactive silicon and boron centers. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon, while the boron moiety can engage in cross-coupling reactions to form new carbon-carbon bonds. These properties make the compound versatile in organic synthesis and materials science.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyldimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane
  • tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate
  • tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate

Uniqueness

tert-Butyldimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propoxy)silane is unique due to its specific combination of silicon and boron functionalities, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

tert-butyl-dimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propoxy]silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33BO3Si/c1-13(2,3)20(8,9)17-12-10-11-16-18-14(4,5)15(6,7)19-16/h10-12H2,1-9H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYIXFKUZPQYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCO[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33BO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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